molecular formula C10H16N2 B12982627 4-(cyclohexylmethyl)-1H-pyrazole

4-(cyclohexylmethyl)-1H-pyrazole

Cat. No.: B12982627
M. Wt: 164.25 g/mol
InChI Key: DAZJFDBNUDLGKN-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The cyclohexylmethyl group attached to the pyrazole ring adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylmethyl)-1H-pyrazole typically involves the reaction of cyclohexylmethyl hydrazine with a suitable 1,3-dicarbonyl compound. One common method is the cyclization of cyclohexylmethyl hydrazine with 1,3-diketones under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

4-(Cyclohexylmethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(cyclohexylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrazole: A simpler pyrazole derivative with a methyl group.

    4-Phenyl-1H-pyrazole: Contains a phenyl group instead of a cyclohexylmethyl group.

    4-(Cyclohexyl)-1H-pyrazole: Similar structure but lacks the methyl group.

Uniqueness

4-(Cyclohexylmethyl)-1H-pyrazole is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-(cyclohexylmethyl)-1H-pyrazole

InChI

InChI=1S/C10H16N2/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h7-9H,1-6H2,(H,11,12)

InChI Key

DAZJFDBNUDLGKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CNN=C2

Origin of Product

United States

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